molecular formula C8H7F2NO2 B6341217 Ethyl 2,6-difluoronicotinate CAS No. 939812-72-3

Ethyl 2,6-difluoronicotinate

Cat. No.: B6341217
CAS No.: 939812-72-3
M. Wt: 187.14 g/mol
InChI Key: CNOMLDPEQNKUCC-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoronicotinate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and amines in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted nicotinates.

    Reduction: 2,6-difluoronicotinyl alcohol.

    Hydrolysis: 2,6-difluoronicotinic acid.

Scientific Research Applications

Ethyl 2,6-difluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoronicotinate is primarily related to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2,4-difluoronicotinate
  • Ethyl 2,5-difluoronicotinate
  • Ethyl 3,5-difluoronicotinate

Comparison: Ethyl 2,6-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to other difluoronicotinates, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

ethyl 2,6-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOMLDPEQNKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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